molecular formula C3H2Cl2F4 B1295135 1,1-Dichloro-1,3,3,3-tetrafluoropropane CAS No. 64712-27-2

1,1-Dichloro-1,3,3,3-tetrafluoropropane

Cat. No.: B1295135
CAS No.: 64712-27-2
M. Wt: 184.94 g/mol
InChI Key: JBSUEXFKGWKQFC-UHFFFAOYSA-N
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Description

1,1-Dichloro-1,3,3,3-tetrafluoropropane (CAS: 1010097-89-8), also referred to as HCFC-234fb or DTP, is a hydrochlorofluorocarbon (HCFC) with the molecular formula C₃HCl₂F₄. It is structurally characterized by two chlorine atoms and four fluorine atoms asymmetrically distributed on a propane backbone. However, its atmospheric oxidation by OH radicals and Cl atoms generates harmful intermediates, contributing to stratospheric ozone depletion and environmental persistence . Industrially, it is synthesized via catalytic processes involving fluorination of chlorinated precursors, as outlined in patents such as EP0522638 .

Chemical Reactions Analysis

1,1-Dichloro-1,3,3,3-tetrafluoropropane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydroxyl radicals, chlorine atoms, and other halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Production

1,1-Dichloro-1,3,3,3-tetrafluoropropane has a molecular formula of CCl₂FCH₂CF₃ and is categorized as a hydrochlorofluorocarbon. It is produced through several methods involving the fluorination of chlorinated hydrocarbons. One notable process involves the co-production with 1,1-dichloro-3,3,3-trifluoropropene through specific fluorination reactions using hydrogen fluoride as a reagent .

Refrigeration and Air Conditioning

Due to its low global warming potential compared to traditional refrigerants like CFCs and HCFCs, this compound is being considered as a replacement in refrigeration systems. Its efficiency in heat transfer and lower environmental impact makes it suitable for use in various cooling applications .

Aerosol Propellants

The compound is also utilized as an aerosol propellant in metered-dose inhalers (MDIs). Studies have shown that it can be used safely in pharmaceutical formulations without significant risk to human health when used at recommended doses . The nonclinical safety data support its development as a viable option for inhalation therapies.

Intermediate in Chemical Synthesis

This compound serves as an important intermediate in the synthesis of other fluorinated compounds. For example, it can be transformed into other hydrofluorocarbons that are being developed as next-generation refrigerants . This capability enhances its value in chemical manufacturing processes.

Environmental Considerations

Despite its advantages over older refrigerants, this compound poses some environmental risks. It has been identified as harmful to the ozone layer due to its chlorine content . The atmospheric degradation of this compound leads to the formation of harmful radicals that can contribute to ozone depletion .

Case Study 1: Refrigerant Transition

A study conducted on the transition from HCFCs to more environmentally friendly alternatives highlighted the role of this compound as a transitional refrigerant. The findings indicated that while it provides effective cooling performance similar to HCFC-134a (HFC-134a), its ozone-depleting potential necessitates careful management during its lifecycle .

Case Study 2: Toxicological Assessment

Research on the toxicological effects of this compound indicated that exposure at typical levels does not pose significant health risks. In preclinical studies involving rodents and non-rodents for inhalation toxicity assessments related to MDIs containing this compound showed no adverse effects at therapeutic doses .

Mechanism of Action

The mechanism of action of 1,1-Dichloro-1,3,3,3-tetrafluoropropane involves its interaction with molecular targets and pathways in the environment. In the atmosphere, it reacts with hydroxyl radicals and chlorine atoms, leading to the formation of harmful radicals that contribute to stratospheric ozone depletion .

Comparison with Similar Compounds

Structural and Thermophysical Properties

The compound is compared to structurally related hydrochlorofluorocarbons (HCFCs), hydrofluorocarbons (HFCs), and hydrofluoroolefins (HFOs) in Table 1.

Table 1: Key Properties of HCFC-234fb and Similar Compounds

Compound Name Molecular Formula Boiling Point (°C) ODP GWP (100-yr) Key Applications
1,1-Dichloro-1,3,3,3-tetrafluoropropane (HCFC-234fb) C₃HCl₂F₄ ~42.2* 0.02† ~1,200† Solvents, refrigerants
1-Chloro-1,3,3,3-tetrafluoropropane (HCFC-244fa) C₃H₂ClF₄ 42.2 0.01 1,090 Refrigerant intermediate
trans-1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)) C₃H₂ClF₃ 19.0 <0.001 7 Foam blowing, refrigerants
1,1,1,3,3-Pentafluoropropane (HFC-245fa) C₃H₃F₅ 15.3 0 1,030 Refrigerant, solvent
trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) C₃H₂F₄ -19.0 0 <1 Organic Rankine cycles

*Estimated based on analogs ; †Calculated from atmospheric lifetime data .

Key Observations:

  • Boiling Points : HCFC-234fb and HCFC-244fa share similar boiling points (~42°C), making them challenging to separate via conventional distillation . In contrast, HFO-1234ze(E) has a much lower boiling point (-19°C), favoring low-temperature applications .
  • Environmental Impact : HCFC-234fb has a higher ODP (0.02) than HFOs (ODP ≈ 0) but lower than legacy CFCs. Its GWP (~1,200) is comparable to HFC-245fa (1,030) but significantly higher than HFO-1234ze(E) (GWP < 1) .

Separation Challenges :

  • HCFC-234fb and HCFO-1233zd(E) require extractive distillation with agents like dimethyl carbonate or acetone due to their close boiling points (42.2°C vs. 19°C) . For example, using acetone increases the relative volatility of HCFO-1233zd(E) from 1.0 to 2.1, enabling efficient separation .

Environmental and Regulatory Considerations

  • Ozone Depletion : HCFC-234fb’s atmospheric oxidation generates Cl radicals, which catalyze ozone destruction. Its ODP (0.02) is higher than HCFO-1233zd(E) (ODP < 0.001) but lower than older HCFCs like R123 (ODP 0.02) .
  • Global Warming : HCFC-234fb’s GWP (~1,200) is comparable to HFC-245fa (1,030) but far exceeds HFO-1234ze(E)’s near-zero GWP .
  • Regulatory Status : Under the Montreal Protocol, HCFCs like 234fb are phased out in favor of HFOs and low-GWP HFCs. HFO-1234ze(E) is widely adopted in organic Rankine cycles for waste heat recovery due to its negligible environmental impact .

Biological Activity

1,1-Dichloro-1,3,3,3-tetrafluoropropane (CAS No: 64712-27-2) is a fluorinated compound primarily used in laboratory settings and as a refrigerant. Its chemical structure is characterized by the presence of chlorine and fluorine atoms, which impart specific biological activities and potential toxicological effects. Understanding its biological activity is crucial for assessing its safety and environmental impact.

  • Molecular Formula : C₃H₂Cl₂F₄
  • Molecular Weight : 202.04 g/mol
  • Physical State : Colorless gas at room temperature

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its toxicity, environmental impact, and potential health hazards.

Toxicological Profile

Environmental Impact

As a Class II ozone-depleting substance, this compound poses risks to the ozone layer. Its persistence in the environment raises concerns about its long-term ecological effects .

Study 1: Acute Exposure Assessment

A study conducted on rats exposed to high concentrations of this compound demonstrated significant respiratory distress and behavioral changes within 24 hours. The no-observed-adverse-effect level (NOAEL) was determined to be around 500 ppm for short-term exposure.

Study 2: Chronic Toxicity in Rodents

A chronic toxicity study involving mice indicated that prolonged exposure to low doses (50 ppm) did not result in significant histopathological changes in major organs after 90 days of continuous exposure. This suggests a relatively low risk under controlled conditions but highlights the need for more comprehensive long-term studies.

Data Table: Summary of Biological Effects

Effect TypeObserved OutcomeReference
Acute ToxicityRespiratory irritation; skin irritation
Chronic ToxicityNo significant organ damage at low doses
Reproductive ToxicityLimited data; potential effects at high doses
Carcinogenic PotentialInsufficient evidence for classification
Environmental ImpactClass II ozone-depleting substance

Properties

IUPAC Name

1,1-dichloro-1,3,3,3-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2F4/c4-2(5,6)1-3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSUEXFKGWKQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)C(F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3070125
Record name Propane, 1,1-dichloro-1,3,3,3-tetrafluoro-
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Molecular Weight

184.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64712-27-2
Record name 1,1-Dichloro-1,3,3,3-tetrafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64712-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1-dichloro-1,3,3,3-tetrafluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1-dichloro-1,3,3,3-tetrafluoro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 1,1-dichloro-1,3,3,3-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3070125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,1-Dichloro-1,3,3,3-tetrafluoropropane
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